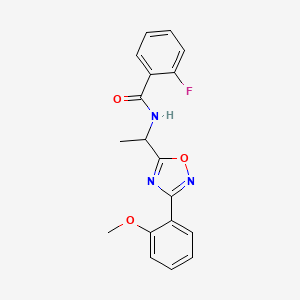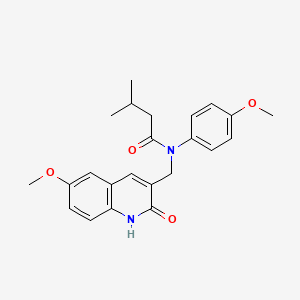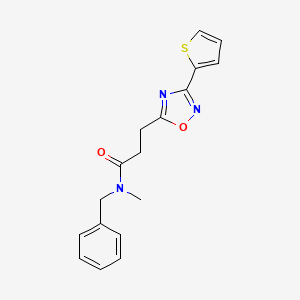
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, also known as MPSP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the sulfonamide class of drugs, which are known for their diverse biological activities. MPSP has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of pro-inflammatory prostaglandins. This compound also modulates the activity of the opioid and cannabinoid receptors, which are involved in pain perception. Additionally, this compound induces apoptosis and inhibits cell proliferation by modulating the activity of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also reduces the activity of COX-2, leading to a decrease in the production of pro-inflammatory prostaglandins. Additionally, this compound modulates the activity of the opioid and cannabinoid receptors, leading to a decrease in pain perception. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has several advantages for lab experiments. It has been extensively studied for its potential therapeutic applications, making it an attractive target for drug development. Additionally, this compound has been shown to have diverse biological activities, making it a useful tool for studying various disease conditions. However, there are also some limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires several steps, which can be time-consuming and expensive. Additionally, the effects of this compound on different cell types and tissues may vary, making it important to carefully select the appropriate experimental model.
Orientations Futures
There are several future directions for the study of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. One potential direction is the development of this compound-based drugs for the treatment of various disease conditions. This compound has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development. Another potential direction is the study of the molecular mechanisms underlying the biological activities of this compound. Further research is needed to fully understand the mechanisms of action of this compound and how it modulates various signaling pathways. Additionally, the effects of this compound on different cell types and tissues should be further investigated to determine its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves several steps, including the reaction of 2-methoxybenzaldehyde with ethyl 4-aminobenzoate to form the intermediate 2-methoxybenzyl 4-aminobenzoate. This intermediate is then reacted with N-phenethylsulfonamide and trifluoroacetic acid to produce this compound. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have analgesic effects by modulating the activity of the opioid and cannabinoid receptors. Additionally, this compound has been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-31-24-10-6-5-9-22(24)19-26-25(28)16-13-21-11-14-23(15-12-21)32(29,30)27-18-17-20-7-3-2-4-8-20/h2-12,14-15,27H,13,16-19H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNHIFXHHICWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
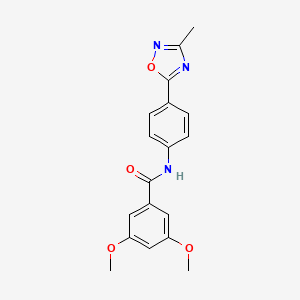
![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)
![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)

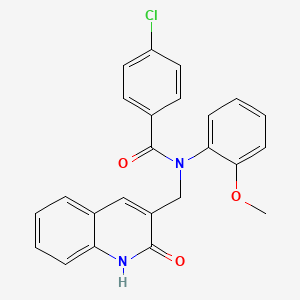
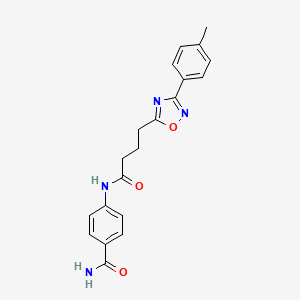
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)

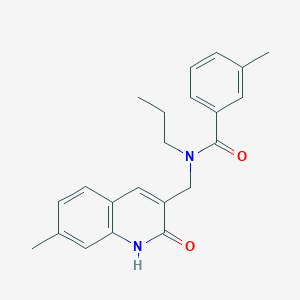
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)
